molecular formula C27H31N5O3S2 B12364388 AT2 receptor ligand-1

AT2 receptor ligand-1

Cat. No.: B12364388
M. Wt: 537.7 g/mol
InChI Key: VVDMNYKDRYOQME-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AT2 receptor ligand-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Common synthetic routes may involve the use of peptide synthesis techniques, as the ligand often mimics the structure of angiotensin peptides . Reaction conditions often include the use of protecting groups to ensure selective reactions at specific sites on the molecule.

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis using automated synthesizers. The process includes the sequential addition of amino acids to a growing peptide chain, followed by purification steps such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

AT2 receptor ligand-1 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as dithiothreitol, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure the desired chemical transformations .

Major Products

The major products formed from these reactions are typically modified versions of the original ligand, with changes in functional groups that can enhance or reduce its activity at the AT2 receptor .

Properties

Molecular Formula

C27H31N5O3S2

Molecular Weight

537.7 g/mol

IUPAC Name

3-[3-[2-(2-tert-butylimidazol-1-yl)acetyl]phenyl]-5-(2-methylpropyl)-N-pyrimidin-2-ylthiophene-2-sulfonamide

InChI

InChI=1S/C27H31N5O3S2/c1-18(2)14-21-16-22(24(36-21)37(34,35)31-26-29-10-7-11-30-26)19-8-6-9-20(15-19)23(33)17-32-13-12-28-25(32)27(3,4)5/h6-13,15-16,18H,14,17H2,1-5H3,(H,29,30,31)

InChI Key

VVDMNYKDRYOQME-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC(=C(S1)S(=O)(=O)NC2=NC=CC=N2)C3=CC(=CC=C3)C(=O)CN4C=CN=C4C(C)(C)C

Origin of Product

United States

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